6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689405
InChI: InChI=1S/C10H8F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h2-3,5H,1,4H2,(H,14,15)
SMILES:
Molecular Formula: C10H8F3NO
Molecular Weight: 215.17 g/mol

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC16689405

Molecular Formula: C10H8F3NO

Molecular Weight: 215.17 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one -

Specification

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
IUPAC Name 6-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C10H8F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h2-3,5H,1,4H2,(H,14,15)
Standard InChI Key UHMJEWCPJNUYBI-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one belongs to the dihydroquinolinone class, featuring a partially saturated quinoline backbone substituted with a trifluoromethyl group at the 6-position. Its molecular formula is C₁₀H₈F₃NO, with a molecular weight of 215.18 g/mol and a purity of 97% in commercially available preparations . The IUPAC name, 6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, reflects its bicyclic structure, which includes a ketone at position 2 and a partially hydrogenated ring system.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈F₃NO
Molecular Weight215.18 g/mol
CAS Registry Number1959-46-2
Purity97.00%
SMILES NotationO=C1NC(C=C2)=C(CC1)C=C2C(F)(F)F

The compound’s solubility profile is influenced by the electron-withdrawing trifluoromethyl group, which enhances lipophilicity while marginally reducing aqueous solubility. Its melting point and logP values remain unreported in the literature, necessitating further experimental characterization .

Synthetic Pathways and Optimization

Cyclization-Mediated Synthesis

A validated synthetic route involves the intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide (precursor 3) using triflic acid as a catalyst. This method yields the title compound (4) with high regioselectivity, as confirmed by X-ray diffraction and spectroscopic analyses . The reaction proceeds via acid-catalyzed ring closure, forming the dihydroquinolinone framework while retaining the trifluoromethyl substituent.

Reaction Scheme:
N-[4-(Trifluoromethyl)phenyl]cinnamamideCF3SO3H6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one\text{N-[4-(Trifluoromethyl)phenyl]cinnamamide} \xrightarrow{\text{CF}_3\text{SO}_3\text{H}} \text{6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one}

Byproduct Analysis and Yield Optimization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies reveal minor byproducts, including uncyclized intermediates and oxidation derivatives. Optimal yields (~85%) are achieved at reaction temperatures of 80–90°C with stoichiometric triflic acid .

Structural Characterization via X-ray Diffraction

X-ray crystallography confirms the monoclinic crystal system of 6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, with space group P21/c (No. 14). The unit cell parameters are:

  • a = 16.002(3) Å

  • b = 5.170(1) Å

  • c = 17.733(3) Å

  • β = 111.11(2)°

  • Volume = 1368.5(3) ų

  • Z = 4 (molecules per unit cell) .

Table 2: Crystallographic Data

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Volume1368.5(3) ų
Density (Calculated)1.543 g/cm³

The trifluoromethyl group adopts a staggered conformation relative to the ketone moiety, minimizing steric hindrance. Hydrogen bonding between the N-H group and the ketone oxygen stabilizes the crystal lattice .

Comparative Analysis with Structural Analogs

6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

The isoquinolinone analog (CAS: 1365760-11-7) shares the molecular formula C₁₀H₈F₃NO but differs in the position of the ketone group (position 1 vs. 2). This structural isomer exhibits distinct crystallographic properties, including a monoclinic system with a = 12.902(2) Å, b = 5.144(1) Å, and c = 20.513(5) Å .

Future Directions and Applications

Medicinal Chemistry

The compound’s rigid bicyclic framework and fluorine substitution make it a candidate for developing kinase inhibitors or antimicrobial agents. Structure-activity relationship (SAR) studies could explore modifications at the 3- and 4-positions to optimize potency and pharmacokinetics .

Materials Science

The trifluoromethyl group’s electron-withdrawing effects may confer unique electronic properties, enabling applications in organic semiconductors or liquid crystals. Computational modeling (e.g., density functional theory) could predict its charge-transport behavior.

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